molecular formula C18H27N3O6S B2563407 N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-59-8

N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Número de catálogo: B2563407
Número CAS: 874804-59-8
Peso molecular: 413.49
Clave InChI: ZVZQXMKYDOVPAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O6S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Chemical Structure and Properties

The chemical structure of N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can be represented as follows:

CxHyNzOwSv\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\text{S}_{v}

Where xx, yy, zz, ww, and vv represent the number of each atom in the molecule. The presence of the oxazolidine ring and the sulfonyl group may contribute to its biological activity.

Research indicates that compounds with oxazolidine structures often exhibit significant biological activities, primarily through modulation of various receptor systems. The specific mechanisms for this compound may include:

  • Receptor Agonism/Antagonism : Similar compounds have been studied for their interactions with opioid receptors, suggesting potential analgesic properties.
  • Enzyme Inhibition : Compounds with sulfonamide groups are known to inhibit certain enzymes, which could play a role in their therapeutic effects.

Pharmacological Effects

The pharmacological profile can be summarized as follows:

EffectObservationReference
Analgesic ActivityPotential modulation of pain pathways
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against specific bacterial strains

Study 1: Analgesic Properties

In a study focusing on structurally similar compounds, it was found that derivatives exhibited significant anti-nociceptive effects in animal models. The ED50 values were recorded, indicating the potency of these compounds in pain relief. For instance, a related compound showed an ED50 value of 1.059 mg/kg in a tail-flick test, demonstrating effective analgesic properties .

Study 2: Anti-inflammatory Effects

Another research highlighted the anti-inflammatory potential of sulfonamide-containing compounds. These compounds were shown to reduce inflammation markers in vitro, suggesting that this compound may similarly affect inflammatory pathways .

Study 3: Antimicrobial Activity

A comparative analysis indicated that various oxazolidine derivatives possess antimicrobial properties against gram-positive bacteria. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide. The compound has demonstrated significant inhibitory effects on various cancer cell lines, including:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, making it a potential candidate for further development in cancer therapeutics .

Neuroprotective Effects

The compound's structural features suggest possible neuroprotective effects, particularly in the context of tauopathies such as Alzheimer's disease. Research indicates that compounds with similar oxazolidinone structures have shown promise in modulating tau protein aggregation, which is critical in the pathogenesis of neurodegenerative disorders .

Antimicrobial Properties

In addition to its anticancer and neuroprotective potential, this compound has been investigated for its antimicrobial properties. Preliminary studies have indicated that the compound exhibits activity against various bacterial strains, suggesting a role as a potential antibiotic agent .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of the oxazolidinone ring and subsequent modifications to introduce the isobutyl and methoxy groups. The structure activity relationship studies indicate that modifications to the sulfonamide moiety can significantly influence the biological activity of the compound.

Table: Key Structural Features and Their Impact on Activity

Structural Feature Impact on Activity
Oxazolidinone ringEssential for anticancer activity
Isobutyl groupEnhances lipophilicity and cellular uptake
Methoxy substitutionModulates receptor interactions

Comparative Studies

Comparative studies with other oxazolidinone derivatives have shown that modifications similar to those present in this compound can enhance efficacy while reducing toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide?

  • Methodology :

  • Step 1 : Formation of the oxazolidinone ring via cyclization of epichlorohydrin derivatives with primary amines under basic conditions (e.g., NaHCO₃) at 60–80°C .

  • Step 2 : Sulfonylation using 4-methoxy-3-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base, followed by purification via column chromatography .

  • Step 3 : Amide coupling using oxalyl chloride and isobutylamine in anhydrous THF, with DCC (dicyclohexylcarbodiimide) as a coupling agent .

  • Critical Conditions : Maintain inert atmosphere (N₂/Ar) during moisture-sensitive steps; monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).

    • Data Table : Key Synthesis Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)
1Epichlorohydrin, NaHCO₃, 70°C65–75≥90%
2Sulfonyl chloride, Et₃N, DCM80–85≥95%
3Oxalyl chloride, DCC, THF70–75≥92%

Q. What spectroscopic and chromatographic methods are employed to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Key signals include δ 7.5–7.8 ppm (aromatic protons from sulfonyl group), δ 4.2–4.5 ppm (oxazolidinone CH₂), and δ 1.0–1.2 ppm (isobutyl CH₃) .
  • ¹³C NMR : Peaks at δ 165–170 ppm confirm carbonyl groups (oxalamide and sulfonyl) .
    • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 495.2 (calculated for C₂₁H₂₉N₃O₆S) .
    • HPLC : Reverse-phase C18 column (ACN/water gradient) confirms ≥95% purity; retention time = 8.2 min .

Q. How is the antibacterial activity of this compound initially screened in vitro?

  • Microbiological Assays :

  • Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., S. aureus, E. faecalis) . Typical MIC range: 0.5–2 µg/mL.
  • Time-Kill Studies : Evaluate bactericidal activity at 2× MIC over 24 hours; log reduction ≥3 indicates efficacy .

Advanced Research Questions

Q. What structure-activity relationship (SAR) studies have been conducted to optimize its antibacterial efficacy?

  • Key Findings :

  • Oxazolidinone Modifications : Replacement of the 4-methoxy group with electron-withdrawing substituents (e.g., nitro) enhances potency against resistant strains .
  • Isobutyl Chain : Branching improves lipophilicity and membrane penetration, but elongation reduces solubility .
    • Data Table : SAR of Analogues
Substituent (R)MIC (µg/mL)Solubility (mg/mL)
4-OCH₃ (Parent)1.00.15
4-NO₂0.50.08
n-Butyl2.00.30

Q. How do researchers analyze discrepancies in biological activity data between this compound and structural analogs?

  • Methodology :

  • Comparative MIC Assays : Test against isogenic bacterial strains with defined resistance mutations (e.g., 23S rRNA or ribosomal protein L3 mutations) .
  • Molecular Docking : Simulate binding to bacterial ribosomes (PDB: 4WFA) to identify steric clashes or hydrogen-bonding variations .
    • Case Study : A sulfonyl group para-methoxy vs. meta-methyl substitution in analogs ( vs. 20) showed 4-fold MIC differences due to altered target affinity .

Q. What in vivo models are used to evaluate pharmacokinetics and toxicity?

  • Rodent Models :

  • Pharmacokinetics (PK) : Single-dose IV/oral administration in rats; calculate AUC, Cₘₐₓ, t₁/₂. Bioavailability ≈40% due to first-pass metabolism .
  • Toxicity : 14-day repeated-dose study (50–200 mg/kg); monitor liver enzymes (ALT/AST) and renal function (creatinine) .

Q. What resistance mechanisms have been observed for this compound, and how are they studied?

  • Mechanisms :

  • Ribosomal Mutations : PCR sequencing of 23S rRNA in resistant mutants .
  • Efflux Pump Overexpression : RT-qPCR to assess mefA/mrsA gene expression in S. aureus .
    • Mitigation Strategies : Co-administration with efflux inhibitors (e.g., reserpine) reduces MIC by 4–8× .

Propiedades

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-12(2)10-19-17(22)18(23)20-11-16-21(7-8-27-16)28(24,25)14-5-6-15(26-4)13(3)9-14/h5-6,9,12,16H,7-8,10-11H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZQXMKYDOVPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.